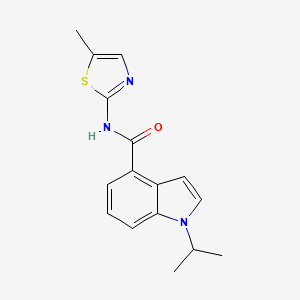![molecular formula C21H27NO4 B14932774 2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14932774.png)
2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the aromatic core: This step involves the preparation of the 3,4-diethoxyphenyl moiety through etherification reactions.
Acylation: The aromatic core is then acylated using acetic anhydride or acetyl chloride under acidic or basic conditions to introduce the acetamide group.
Coupling Reaction: The final step involves coupling the acylated aromatic core with 1-(4-methoxyphenyl)ethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Scale-up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Alter cellular pathways: Affecting processes like signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
- 2-(3,4-dihydroxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
Uniqueness
2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C21H27NO4 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H27NO4/c1-5-25-19-12-7-16(13-20(19)26-6-2)14-21(23)22-15(3)17-8-10-18(24-4)11-9-17/h7-13,15H,5-6,14H2,1-4H3,(H,22,23) |
InChIキー |
AUGLUHOPSWYJOX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC(C)C2=CC=C(C=C2)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14932693.png)
![1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B14932701.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B14932702.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14932708.png)
![[1-(6-Chloropyridazin-3-yl)piperidin-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B14932713.png)
![2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B14932727.png)

![3-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14932750.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B14932751.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B14932753.png)




